2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid
Description
2-(Sec-Butylthio)spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a bicyclic spiro[3.3]heptane core substituted with a sec-butylthio group and a carboxylic acid moiety. The spiro[3.3]heptane scaffold is highly rigid, conferring unique stereochemical and conformational properties that enhance its utility in drug discovery and materials science .
Properties
Molecular Formula |
C12H20O2S |
|---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
2-butan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-3-9(2)15-12(10(13)14)7-11(8-12)5-4-6-11/h9H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
UBBFEMYJPNOYGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1(CC2(C1)CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid typically involves the alkylation of malonic esters with appropriate alkyl halides, followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. The sec-butylthio group and carboxylic acid functional group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Polarity/Solubility: The parent compound (C₈H₁₂O₂) has moderate polarity due to the carboxylic acid group. Derivatives like the 6-amino (C₈H₁₃NO₂) and 6-hydroxy (C₈H₁₂O₃) variants exhibit increased hydrophilicity, enhancing aqueous solubility . The trifluoromethyl (-CF₃) group in 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid introduces lipophilicity, favoring membrane permeability in drug candidates .
Steric Effects :
- The 2-phenyl derivative (C₁₄H₁₆O₂) demonstrates significant steric hindrance, which may restrict rotational freedom and stabilize specific conformations in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
